molecular formula C28H39NO5 B11141377 7-[2-(1-butyl-4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one CAS No. 1217788-08-3

7-[2-(1-butyl-4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one

Cat. No.: B11141377
CAS No.: 1217788-08-3
M. Wt: 469.6 g/mol
InChI Key: GTCIWEZRTKCJSP-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 7-[2-(1-butyloctahydro-4a-hydroxy-2(1H)-isoquinolinyl)-2-oxoethoxy]-8-methyl-4-propyl- is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one derivatives often involves multi-step reactions. One common method is the domino Knoevenagel/intramolecular transesterification reaction, which can be catalyzed by enzymes such as alkaline protease from Bacillus licheniformis . This method allows for the selective formation of the benzopyran core under controlled conditions, including solvent choice, water content, and temperature.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimizing the synthetic route for scalability. This includes the use of high-throughput screening for reaction conditions and the development of robust purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one derivatives can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

2H-1-Benzopyran-2-one derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. For example, some derivatives may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2H-1-Benzopyran-2-one, 7-[2-(1-butyloctahydro-4a-hydroxy-2(1H)-isoquinolinyl)-2-oxoethoxy]-8-methyl-4-propyl- apart is its complex structure, which allows for multiple points of chemical modification. This makes it a versatile compound for developing new derivatives with tailored properties for specific applications.

Properties

CAS No.

1217788-08-3

Molecular Formula

C28H39NO5

Molecular Weight

469.6 g/mol

IUPAC Name

7-[2-(1-butyl-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethoxy]-8-methyl-4-propylchromen-2-one

InChI

InChI=1S/C28H39NO5/c1-4-6-11-23-22-10-7-8-14-28(22,32)15-16-29(23)25(30)18-33-24-13-12-21-20(9-5-2)17-26(31)34-27(21)19(24)3/h12-13,17,22-23,32H,4-11,14-16,18H2,1-3H3

InChI Key

GTCIWEZRTKCJSP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C2CCCCC2(CCN1C(=O)COC3=C(C4=C(C=C3)C(=CC(=O)O4)CCC)C)O

Origin of Product

United States

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